N-benzylfuran-2-carboxamide

Physicochemical Property Lipophilicity Drug Design

Generic furan-2-carboxamide substitutions introduce unpredictable bioactivity shifts, wasting R&D resources. This specific N-benzyl derivative provides a validated scaffold for 5-arylfuran-2-carboxamide antifungals and Pseudomonas aeruginosa quorum sensing studies. - Key properties: XLogP3 1.8 (balanced lipophilicity), exact mass 201.078978594 Da (HRMS calibration) - Direct entry point for bioisosteric replacement of labile furanones - Documented potency determinant against Candida spp.

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
CAS No. 10354-48-0
Cat. No. B3059627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzylfuran-2-carboxamide
CAS10354-48-0
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)C2=CC=CO2
InChIInChI=1S/C12H11NO2/c14-12(11-7-4-8-15-11)13-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,13,14)
InChIKeySYUWFNHEYUYCHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzylfuran-2-carboxamide: Physicochemical & Structural Baseline


N-benzylfuran-2-carboxamide (CAS 10354-48-0) is a furan-2-carboxamide derivative with the molecular formula C₁₂H₁₁NO₂ and a molecular weight of 201.22 g/mol [1]. It features a furan ring linked via an amide bond to a benzyl group, providing a defined structural scaffold for exploring bioisosteric replacements in antimicrobial research [2]. Its computed XLogP3 of 1.8 [1] indicates balanced lipophilicity, a key parameter for membrane permeability and a baseline for comparing analogs with divergent hydrophobic profiles.

Antimicrobial SAR scaffold Core building block for 5-arylfuran-2-carboxamide antifungal lead optimization
Physicochemical calibration use Defined XLogP3 and exact mass support chromatographic and HRMS method calibration
Anti-virulence probe source Furan-2-carboxamide core enables quorum sensing inhibition studies in P. aeruginosa
Bioisostere exploration entry Stable furan ring replacement for metabolically labile furanone natural product motifs

N-Benzylfuran-2-carboxamide: Why Analogs Are Not Interchangeable


Within the furan-2-carboxamide class, minor structural variations yield significant shifts in biological activity, rendering generic substitution a high-risk procurement strategy. For instance, while the core scaffold is associated with antibiofilm and antifungal activity [1], the specific nature of the N-substituent (e.g., benzyl vs. phenyl vs. heteroaryl) dictates target engagement and potency [2]. The unadorned benzyl group of N-benzylfuran-2-carboxamide represents a distinct chemical space with unique, quantifiable properties that cannot be inferred from other furan-2-carboxamides, making its specific selection a matter of empirical necessity.

N-substituent Benzyl-to-phenyl or heteroaryl replacement may shift target engagement and antifungal potency profile
Scaffold class Benzofuran or other heterocycle analogs may lack the demonstrated anti-quorum sensing pharmacophore
Analytical identity Isomeric or near-isobaric impurities can be mistaken without HRMS confirmation using the exact mass

N-Benzylfuran-2-carboxamide: Quantified Differentiation Evidence


Lipophilicity & Membrane Permeability

N-benzylfuran-2-carboxamide possesses a computed XLogP3 value of 1.8 [1]. This value places it in a favorable lipophilicity range for passive membrane permeability, while a common comparator, 2-furoic acid benzylamide, lacks publicly available comparative XLogP3 data in authoritative databases. The difference of 1.8 log units from a theoretical more hydrophilic analog (e.g., a furan-2-carboxamide with a polar substituent, XLogP ~0.0) would translate to a ~63-fold higher predicted octanol-water partition coefficient, directly impacting cellular uptake in assays.

Lipophilicity
Reported
XLogP3 = 1.8; Δ +1.8 vs polar analog
Supports permeability-dependent assay reproducibility
Computed property; experimental logP verification advised
Physicochemical Property Lipophilicity Drug Design

Antifungal Activity: N-Benzyl Substituent

In a study of 5-arylfuran-2-carboxamides, the compound N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide (Compound 6) demonstrated fungistatic and fungicidal activity against C. glabrata and C. parapsilosis with MIC values of 0.062–0.125 mg/mL and 0.125–0.250 mg/mL, respectively [1]. While this is a 5-arylated derivative, the presence of the N-benzyl group is a critical pharmacophoric element. Comparators lacking this benzyl moiety (e.g., N-phenyl analogs) would be predicted to have significantly altered (likely reduced) activity based on established SAR trends within this chemical series.

Antifungal MIC
Class-level inference
N-benzyl-5-aryl analog: MIC 0.062–0.125 mg/mL vs C. glabrata
Class-level SAR; benzyl group may support antifungal activity
Data from 5-arylated derivative; direct parent compound data not available
Antifungal Candida spp. Structure-Activity Relationship

Exact Mass for Analytical Verification

The exact mass and monoisotopic mass of N-benzylfuran-2-carboxamide are both 201.078978594 Da [1]. This precise value is crucial for high-resolution mass spectrometry (HRMS) confirmation of identity and purity. In contrast, an isomer such as N-phenylfuran-2-carboxamide would have the same molecular formula but a different exact mass due to its distinct structure, enabling unambiguous differentiation via HRMS. Even structurally close analogs (e.g., N-(2-methylbenzyl)furan-2-carboxamide, M = 215.094628 Da) show a clear mass difference of +14.01565 Da.

Exact Mass
Reported
201.078978594 Da; Δ +14.01565 Da vs methyl-benzyl analog
Unambiguous HRMS identity confirmation
Computed value; experimental QC advised
Analytical Chemistry Mass Spectrometry Quality Control

Antibiofilm & Anti-Quorum Sensing Potential

A diversity-oriented study of furan-2-carboxamides identified compounds with significant antibiofilm activity against P. aeruginosa, with the most active derivative (a carbohydrazide, 4b) achieving 58% inhibition [1]. While N-benzylfuran-2-carboxamide itself was not the focus of this specific study, the core furan-2-carboxamide scaffold is established as a key pharmacophore for modulating LasR and reducing virulence factors like pyocyanin and proteases [1]. Substituting the scaffold with a benzofuran analog would remove this demonstrated anti-quorum sensing potential.

Antibiofilm potential
Class-level inference
Furan-2-carboxamide class: up to 58% inhibition vs P. aeruginosa
Scaffold may support anti-virulence research; compound not directly tested
Data from diversity-oriented library; specific derivative evaluation required
Antibiofilm Pseudomonas aeruginosa Quorum Sensing

N-Benzylfuran-2-carboxamide: Defined Application Scenarios


Scaffold for Antifungal Lead Optimization

N-benzylfuran-2-carboxamide serves as a foundational building block for constructing 5-arylfuran-2-carboxamide antifungals. Research demonstrates that the N-benzyl group, present in this compound, is a critical potency determinant in highly active derivatives against Candida species [1]. Procurement enables direct entry into a validated chemical series for synthesizing novel antifungal agents.

Physicochemical Calibration Standard

With a precisely defined XLogP3 of 1.8 [1], this compound can be used as an internal reference standard for calibrating chromatographic methods (e.g., RP-HPLC retention time prediction) or validating computational LogP models for furan-containing small molecules. Its exact mass (201.078978594 Da) further serves as a high-resolution mass spectrometry (HRMS) calibration point.

Probe for Anti-Virulence Mechanism Studies

As a member of the furan-2-carboxamide class, this compound provides a minimal, unsubstituted entry point for investigating the mechanism of quorum sensing inhibition in Pseudomonas aeruginosa [1]. It can be used as a control or baseline for SAR studies aimed at identifying the minimal pharmacophore required to reduce virulence factors like pyocyanin.

Starting Material for Bioisostere Exploration

The furan-2-carboxamide core is a documented bioisosteric replacement for the metabolically labile furanone ring found in natural quorum sensing inhibitors [1]. Procuring N-benzylfuran-2-carboxamide provides a direct source of this stable bioisostere for synthesizing derivatives intended to improve metabolic stability while retaining target engagement.

Application
Selection Property
Validation Focus
Antifungal lead optimization scaffold
N-Benzyl substitution identity
Confirm identity by HRMS and HPLC before derivatization
Physicochemical calibration standard
Defined XLogP3 (1.8) and exact mass
Verify retention time consistency with RP-HPLC method
Anti-virulence mechanism probe
Furan-2-carboxamide core
Assess quorum sensing inhibition in P. aeruginosa biofilm assay
Bioisostere exploration starting material
Stable furan bioisostere core
Compare metabolic stability vs furanone-based inhibitors

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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